molecular formula C19H19N5O3 B4047958 4-methyl-2-[2-nitro-5-(piperazin-1-yl)phenyl]phthalazin-1(2H)-one

4-methyl-2-[2-nitro-5-(piperazin-1-yl)phenyl]phthalazin-1(2H)-one

Cat. No.: B4047958
M. Wt: 365.4 g/mol
InChI Key: YURMHQVMAHPAHE-UHFFFAOYSA-N
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Description

4-methyl-2-[2-nitro-5-(piperazin-1-yl)phenyl]phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a phthalazinone core, a nitro group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[2-nitro-5-(piperazin-1-yl)phenyl]phthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Piperazine Introduction: The piperazine moiety is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the nitro-substituted aromatic compound.

    Phthalazinone Formation: The final step involves the cyclization of the intermediate compound to form the phthalazinone core. This is typically achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[2-nitro-5-(piperazin-1-yl)phenyl]phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Halogens, alkyl halides, sulfonyl chlorides.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Derivatives: Various substituted derivatives can be obtained through electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

4-methyl-2-[2-nitro-5-(piperazin-1-yl)phenyl]phthalazin-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biological studies to understand its interaction with various biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-methyl-2-[2-nitro-5-(piperazin-1-yl)phenyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets. The nitro group and piperazine moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-[2-nitro-5-(morpholin-4-yl)phenyl]phthalazin-1(2H)-one: Similar structure but with a morpholine moiety instead of piperazine.

    4-methyl-2-[2-nitro-5-(piperidin-1-yl)phenyl]phthalazin-1(2H)-one: Similar structure but with a piperidine moiety instead of piperazine.

Uniqueness

4-methyl-2-[2-nitro-5-(piperazin-1-yl)phenyl]phthalazin-1(2H)-one is unique due to the presence of the piperazine moiety, which imparts distinct chemical and biological properties. The combination of the nitro group and piperazine moiety enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-methyl-2-(2-nitro-5-piperazin-1-ylphenyl)phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-13-15-4-2-3-5-16(15)19(25)23(21-13)18-12-14(6-7-17(18)24(26)27)22-10-8-20-9-11-22/h2-7,12,20H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURMHQVMAHPAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCNCC4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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